1-Allyloxy-3-methylamino-propan-2-ol
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Overview
Description
Preparation Methods
The synthesis of 1-Allyloxy-3-methylamino-propan-2-ol typically involves the reaction of allyl alcohol with 3-methylamino-1,2-propanediol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol . The mixture is heated to facilitate the reaction, and the product is then purified through distillation or recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
1-Allyloxy-3-methylamino-propan-2-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyloxy-3-methylamino-propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Allyloxy-3-methylamino-propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Allyloxy-3-methylamino-propan-2-ol can be compared with other similar compounds, such as:
3-Methylamino-1,2-propanediol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Allyl alcohol: Another precursor, allyl alcohol, is used in the synthesis of various allyloxy compounds.
N-Methyl-1,2-propanediol: This compound is structurally similar and has comparable reactivity in organic synthesis.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(methylamino)-3-prop-2-enoxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-4-10-6-7(9)5-8-2/h3,7-9H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUKYWNSUGHMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCC=C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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